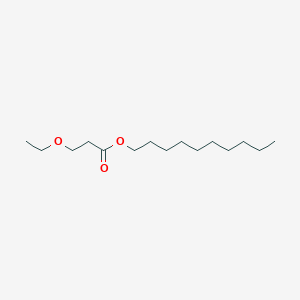
Decyl 3-ethoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 3-ethoxypropanoate: is an organic compound with the molecular formula C15H30O3 . It is an ester formed from decanol and 3-ethoxypropanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decyl 3-ethoxypropanoate can be synthesized through the esterification reaction between decanol and 3-ethoxypropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to speed up the process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method uses a tubular reactor where decanol and 3-ethoxypropanoic acid are continuously fed into the reactor in the presence of a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Decyl 3-ethoxypropanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to decanol and 3-ethoxypropanoic acid.
Oxidation: This compound can undergo oxidation reactions, especially when exposed to strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound to alcohols and other reduced forms.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Decanol and 3-ethoxypropanoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Decyl 3-ethoxypropanoate is used as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of organic compounds makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is used as a solvent for lipophilic compounds. It helps in the preparation of solutions for biological assays and experiments.
Medicine: This compound is explored for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: this compound is used in the formulation of coatings, adhesives, and lubricants
Wirkmechanismus
The mechanism of action of decyl 3-ethoxypropanoate primarily involves its role as a solvent and reactant in various chemical processes. The ester linkage in the compound can undergo hydrolysis, releasing decanol and 3-ethoxypropanoic acid, which can then participate in further chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets, facilitating its use in different applications.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3-ethoxypropanoate
- Methyl 3-ethoxypropanoate
- Butyl 3-ethoxypropanoate
Comparison: Decyl 3-ethoxypropanoate is unique due to its longer alkyl chain compared to similar compounds like ethyl 3-ethoxypropanoate and methyl 3-ethoxypropanoate. This longer chain imparts different physical and chemical properties, such as higher boiling points and different solubility characteristics. These properties make this compound more suitable for specific industrial applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
70160-09-7 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
decyl 3-ethoxypropanoate |
InChI |
InChI=1S/C15H30O3/c1-3-5-6-7-8-9-10-11-13-18-15(16)12-14-17-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
BLXHQQJXEQQIHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


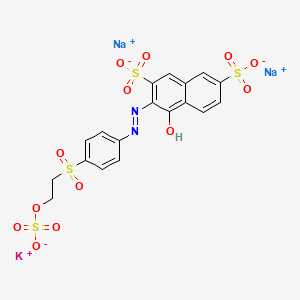
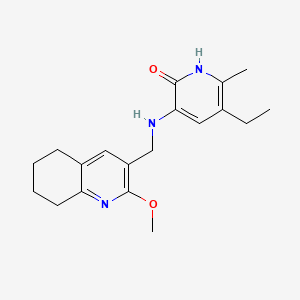
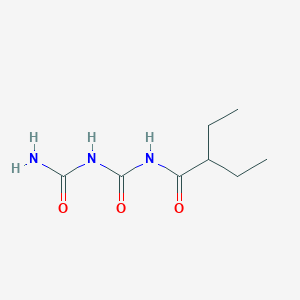
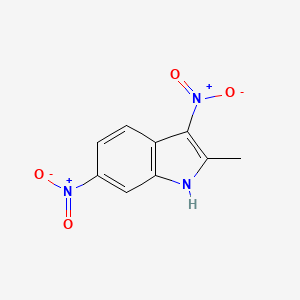

![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)
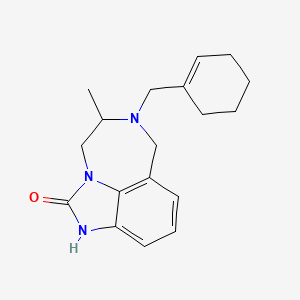
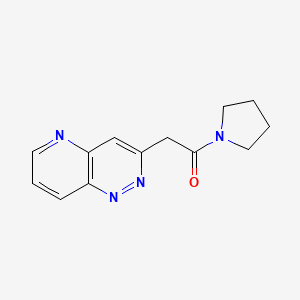


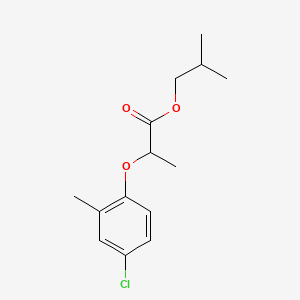

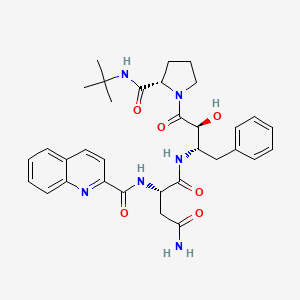
![7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B12803037.png)
